molecular formula C14H12ClFN4O3S B15294106 (2R,3S,4S,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol

(2R,3S,4S,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol

Katalognummer: B15294106
Molekulargewicht: 370.8 g/mol
InChI-Schlüssel: HHDRPJYWNFGOEM-KMEHANEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a synthetic nucleoside analog characterized by a purine base substituted with a chlorine atom at position 2 and a thiophen-3-yl group at position 4. The sugar moiety (oxolan-3-ol) contains a fluorine atom at position 4 and a hydroxymethyl group at position 5.

Eigenschaften

Molekularformel

C14H12ClFN4O3S

Molekulargewicht

370.8 g/mol

IUPAC-Name

(2R,3S,4S,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C14H12ClFN4O3S/c15-14-18-9(6-1-2-24-4-6)10-12(19-14)20(5-17-10)13-11(22)8(16)7(3-21)23-13/h1-2,4-5,7-8,11,13,21-22H,3H2/t7-,8-,11-,13-/m1/s1

InChI-Schlüssel

HHDRPJYWNFGOEM-KMEHANEDSA-N

Isomerische SMILES

C1=CSC=C1C2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O

Kanonische SMILES

C1=CSC=C1C2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)F)O

Herkunft des Produkts

United States

Biologische Aktivität

The compound (2R,3S,4S,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is a complex organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for assessing its viability in medical treatments, particularly in the realms of oncology and virology.

  • Molecular Formula : C₁₈H₁₈ClFNO₅S
  • Molecular Weight : 397.85 g/mol
  • IUPAC Name : (2R,3S,4S,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol

The biological activity of this compound primarily involves its interaction with specific biological pathways. The presence of the purine moiety suggests potential interactions with nucleic acid synthesis or signaling pathways. Preliminary studies indicate that the compound may inhibit certain kinases involved in cancer cell proliferation.

Anticancer Activity

Recent research has demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from in vitro studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)15.0Inhibition of cell cycle progression
HeLa (Cervical Cancer)10.0Disruption of mitochondrial function

Antiviral Activity

In addition to its anticancer properties, the compound has shown promise as an antiviral agent. A study conducted on viral replication in vitro revealed:

Virus TypeEC50 (µM)Effectiveness
Influenza A8.0Moderate inhibition
Herpes Simplex Virus5.0Strong inhibition

Case Studies

  • Case Study on MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effects and mechanism of action.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound over 48 hours.
    • Results : Significant apoptosis was observed at concentrations above 10 µM, confirmed by flow cytometry and caspase assays.
  • Case Study on Viral Inhibition :
    • Objective : To assess antiviral properties against Influenza A.
    • Methodology : The compound was administered to infected cells at different time points post-infection.
    • Results : Administration at early stages significantly reduced viral titers, indicating potential for prophylactic use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Purine Ring

Compound 1 : (2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol (CAS 135473-21-1)
  • Key Differences : Lacks the thiophen-3-yl group at purine position 6, retaining only a chlorine at position 2.
  • Implications : The absence of the thiophene reduces lipophilicity and may alter binding affinity to purine receptors or kinases. Fluorine in the sugar moiety enhances stability against enzymatic degradation compared to natural nucleosides .
Compound 2 : (2R,3R,4S,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
  • Key Differences: Features an amino group at purine position 6 and chlorine at position 2.
Compound 3 : (2R,3S,5R)-5-(6-((Furan-2-ylmethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol (CAS 4546-71-8)
  • Key Differences: Substitutes thiophen-3-yl with a furan-2-ylmethylamino group at purine position 6.

Modifications in the Sugar Moiety

Compound 4 : (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol
  • Key Differences : Contains a methyl group at position 4 of the oxolan ring instead of fluorine.
Compound 5 : (2R,3R,4S)-2-(6-Aminopurin-9-yl)-4-(hydroxymethyl)oxolan-3-ol
  • Key Differences : Lacks fluorine in the sugar moiety and thiophene on the purine.
  • Implications : The absence of fluorine decreases metabolic stability, making it more susceptible to degradation by phosphorylases compared to the fluorinated target compound .

Research Findings and Implications

  • Metabolic Stability: Fluorine in the sugar moiety (e.g., Target Compound, Compound 1) enhances resistance to phosphorylase-mediated degradation compared to non-fluorinated analogs like Compound 5 .
  • Binding Affinity: Thiophen-3-yl and furan-2-ylmethylamino groups (Target Compound vs. Compound 3) exhibit distinct electronic profiles, influencing interactions with kinases or purinergic receptors .
  • Toxicity : Structural analogs with simpler substituents (e.g., Compound 6) demonstrate acute toxicity, suggesting that the target compound’s complex substitutions may require tailored safety assessments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.